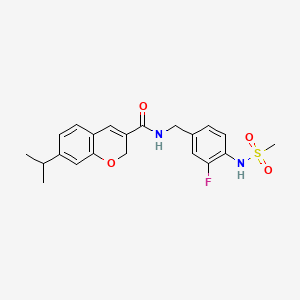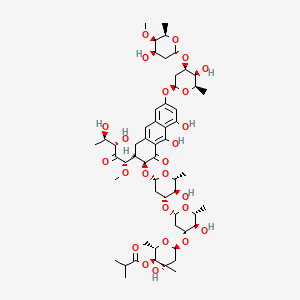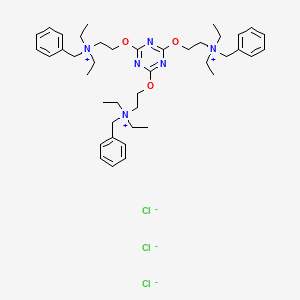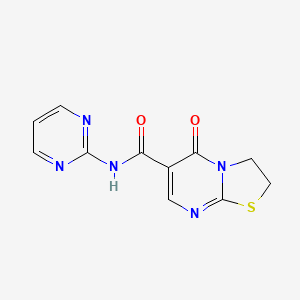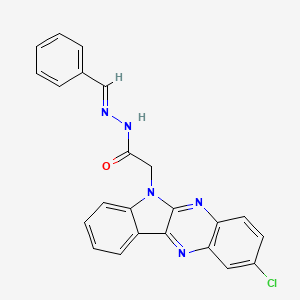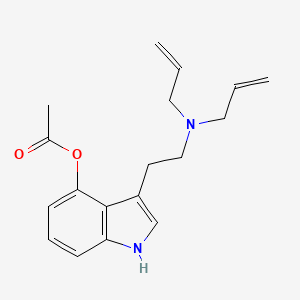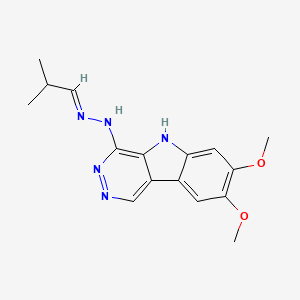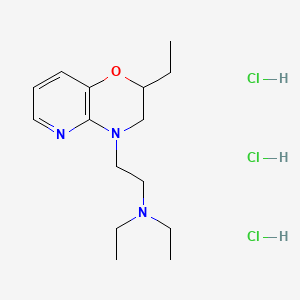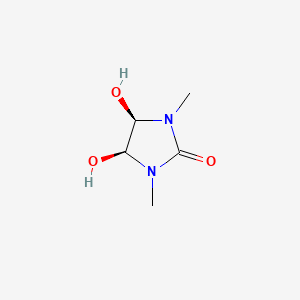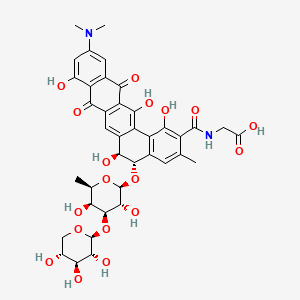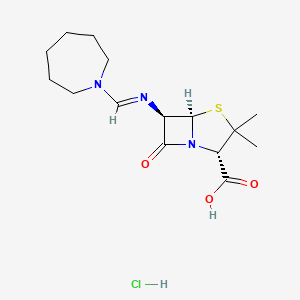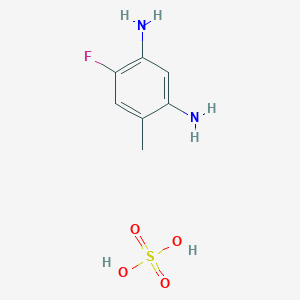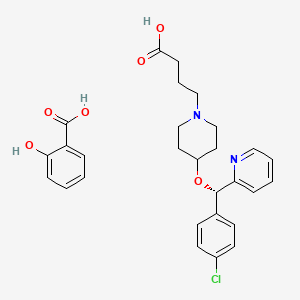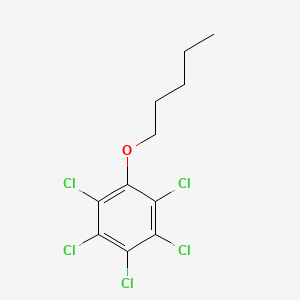
Pentachlorophenol, n-pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenol, n-pentyl ether is an organochlorine compound derived from pentachlorophenol. It is known for its use as a pesticide and disinfectant. This compound is characterized by its high toxicity and persistence in the environment, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including pentachlorophenol, n-pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. For this compound, the process would involve the reaction of pentachlorophenol with n-pentyl alcohol under acidic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorophenol, n-pentyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones and other by-products.
Reduction: Reduction reactions can convert pentachlorophenol derivatives into less chlorinated phenols.
Substitution: Halogen atoms in pentachlorophenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and various substituted phenols .
Wissenschaftliche Forschungsanwendungen
Pentachlorophenol, n-pentyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on microbial degradation and biotransformation.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives .
Wirkmechanismus
The mechanism of action of pentachlorophenol, n-pentyl ether involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to cellular toxicity. The compound binds to mitochondrial proteins, inhibiting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A closely related compound with similar uses and toxicological properties.
Tetrachlorophenol: Another chlorinated phenol with slightly less toxicity.
Trichlorophenol: Less chlorinated and less toxic compared to pentachlorophenol
Uniqueness
Pentachlorophenol, n-pentyl ether is unique due to its ether linkage, which can influence its chemical reactivity and environmental persistence. This structural difference can lead to variations in its biological activity and degradation pathways compared to other chlorophenols .
Eigenschaften
CAS-Nummer |
98625-02-6 |
|---|---|
Molekularformel |
C11H11Cl5O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-pentoxybenzene |
InChI |
InChI=1S/C11H11Cl5O/c1-2-3-4-5-17-11-9(15)7(13)6(12)8(14)10(11)16/h2-5H2,1H3 |
InChI-Schlüssel |
BHYHFULAWCDERM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


